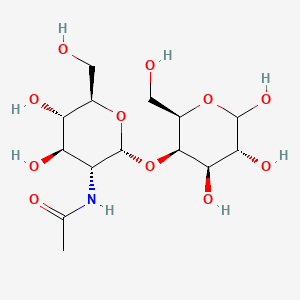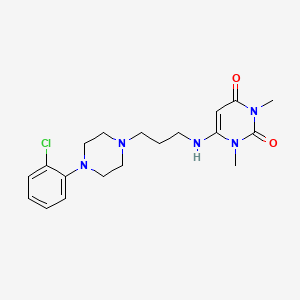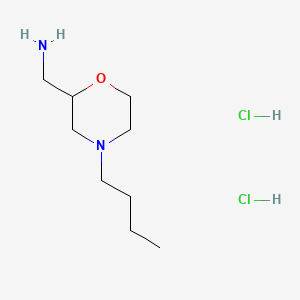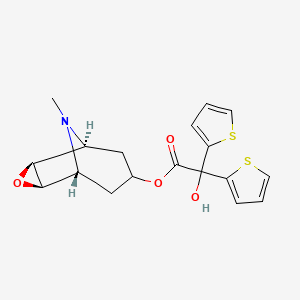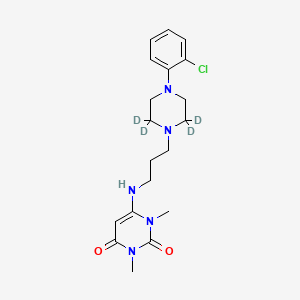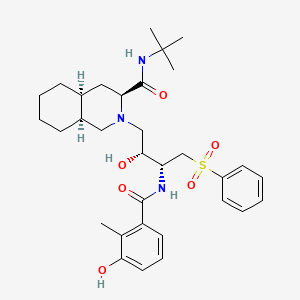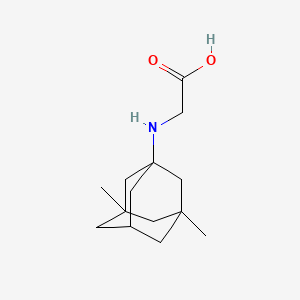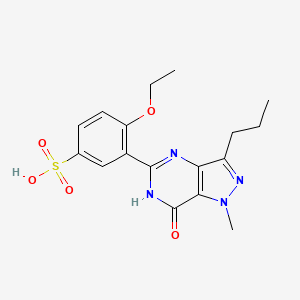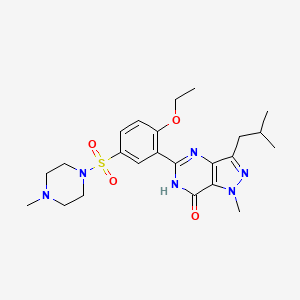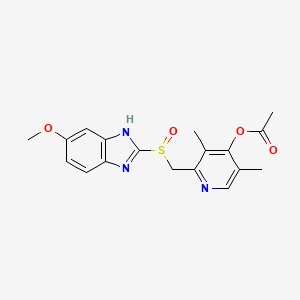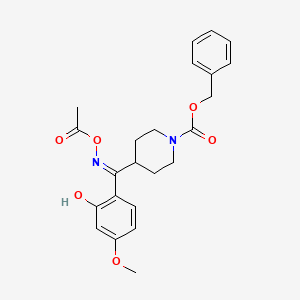
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenol group, a benzyloxycarbonyl-protected piperidine, and an O-acetyl oxime moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime typically involves multiple steps:
Formation of the Methoxyphenol Intermediate: This step involves the methoxylation of phenol under controlled conditions.
Synthesis of the Piperidinyl-Methanone Intermediate: The piperidine ring is introduced and protected with a benzyloxycarbonyl group.
Oxime Formation: The final step involves the formation of the oxime by reacting the methanone intermediate with hydroxylamine and acetylating the resulting oxime.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime can undergo various chemical reactions, including:
Oxidation: The methoxyphenol group can be oxidized to form quinones.
Reduction: The oxime group can be reduced to amines.
Substitution: The benzyloxycarbonyl group can be substituted under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Basic conditions using reagents like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Deprotected piperidine derivatives.
Scientific Research Applications
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and inhibition.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime involves its interaction with specific molecular targets. The methoxyphenol group can interact with enzymes and proteins, potentially inhibiting their activity. The piperidinyl-methanone moiety may interact with cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-3,5-dibromobenzonitrile
- 2-Amino-5-chlorobenzonitrile
- 5-Bromo-2-fluorobenzonitrile
Uniqueness
(E)-2-(5-Methoxy)phenol 4-(N-Benzyloxycarbonyl)piperidinyl-methanone O-Acetyl Oxime is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
84163-48-4 |
|---|---|
Molecular Formula |
C23H26N2O6 |
Molecular Weight |
426.5 g/mol |
IUPAC Name |
benzyl 4-[N-acetyloxy-C-(2-hydroxy-4-methoxyphenyl)carbonimidoyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C23H26N2O6/c1-16(26)31-24-22(20-9-8-19(29-2)14-21(20)27)18-10-12-25(13-11-18)23(28)30-15-17-6-4-3-5-7-17/h3-9,14,18,27H,10-13,15H2,1-2H3 |
InChI Key |
PMFQQZXEPFQLSD-UHFFFAOYSA-N |
SMILES |
CC(=O)ON=C(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)OC)O |
Canonical SMILES |
CC(=O)ON=C(C1CCN(CC1)C(=O)OCC2=CC=CC=C2)C3=C(C=C(C=C3)OC)O |
Synonyms |
(E)-4-[[(Acetyloxy)imino](2-hydroxy-4-methoxyphenyl)methyl]-1-piperidinecarboxylic Acid Phenylmethyl Ester; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



